1-Bromo-3-(2,2-diethoxyethoxy)benzene

Benzofuran synthesis Regioselective cyclization Heterogeneous catalysis

1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS 204452-94-8), also named 2-(3-bromophenoxy)acetaldehyde diethyl acetal, is a meta-brominated aryloxyacetaldehyde diethyl acetal with molecular formula C₁₂H₁₇BrO₃ and molecular weight 289.17 g/mol. This compound serves as a protected aldehyde building block in which the acetal moiety masks the aldehyde functionality during synthetic transformations, while the meta-bromine substituent directs subsequent electrophilic aromatic cyclization to afford 6-substituted benzo[b]furans with high regiochemical fidelity.

Molecular Formula C12H17BrO3
Molecular Weight 289.169
CAS No. 204452-94-8
Cat. No. B2575295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2-diethoxyethoxy)benzene
CAS204452-94-8
Molecular FormulaC12H17BrO3
Molecular Weight289.169
Structural Identifiers
SMILESCCOC(COC1=CC(=CC=C1)Br)OCC
InChIInChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
InChIKeyBXNLYIJBCFCSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS 204452-94-8) – A Meta-Substituted Aryloxyacetaldehyde Diethyl Acetal Intermediate for Regiodefined Benzofuran Synthesis


1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS 204452-94-8), also named 2-(3-bromophenoxy)acetaldehyde diethyl acetal, is a meta-brominated aryloxyacetaldehyde diethyl acetal with molecular formula C₁₂H₁₇BrO₃ and molecular weight 289.17 g/mol . This compound serves as a protected aldehyde building block in which the acetal moiety masks the aldehyde functionality during synthetic transformations, while the meta-bromine substituent directs subsequent electrophilic aromatic cyclization to afford 6-substituted benzo[b]furans with high regiochemical fidelity [1][2]. It is commercially available at 98% purity from reputable suppliers .

Why 1-Bromo-3-(2,2-diethoxyethoxy)benzene Cannot Be Replaced by Its Para Isomer, Ortho Isomer, or Dimethyl Acetal Analog in Regioselective Synthesis


The meta-bromine substitution pattern on the phenyl ring of 1-bromo-3-(2,2-diethoxyethoxy)benzene is the critical determinant of cyclization regiochemistry. Under acid-catalyzed intramolecular Friedel-Crafts cyclization, meta-substituted 2-aryloxyacetaldehyde acetals cyclize to give 6-substituted benzo[b]furans, whereas the para isomer (CAS 112598-18-2) yields 5-substituted benzofurans [1][2]. The ortho isomer (CAS 253429-15-1) produces 7-substituted or 4-substituted benzofurans depending on steric and electronic factors. Furthermore, the diethyl acetal protecting group offers superior stability against premature hydrolysis during acid-catalyzed cyclization compared to the dimethyl acetal analog (CAS 62810-43-9), which is more prone to C–O bond cleavage under the same conditions [3]. These regioisomeric benzofuran products exhibit distinct biological and pharmacological profiles, making the choice of starting aryloxyacetaldehyde acetal a direct determinant of downstream molecular properties [4].

Quantitative Differentiation Evidence for 1-Bromo-3-(2,2-diethoxyethoxy)benzene Versus Closest Analogs


Meta-Selective Cyclization: 6-Bromobenzofuran Formation with Up to 97% Regioselectivity via Sn-Beta Zeolite Catalysis

1-Bromo-3-(2,2-diethoxyethoxy)benzene, as a meta-substituted 2-aryloxyacetaldehyde diethyl acetal, cyclizes under Sn-beta zeolite catalysis to afford 6-bromobenzo[b]furan with up to 97% regioselectivity over the 4-substituted isomer [1]. In contrast, the para-substituted analog 1-bromo-4-(2,2-diethoxyethoxy)benzene (CAS 112598-18-2) cyclizes to give exclusively 5-bromobenzo[b]furan, and the ortho isomer (CAS 253429-15-1) yields 7-bromobenzo[b]furan. Under traditional PPA-mediated cyclization, the Barker et al. method achieves (4–7)-substituted benzofurans with typical yields of 50–85% depending on the substrate electronic nature, with meta-substituted substrates demonstrating consistent conversion [2]. The Sn-beta zeolite method further improves upon PPA by eliminating aqueous waste and enabling catalyst reuse without activity loss [1].

Benzofuran synthesis Regioselective cyclization Heterogeneous catalysis

Diethyl Acetal vs. Dimethyl Acetal: Enhanced Stability Under Acidic Cyclization Conditions

The diethyl acetal protecting group in 1-bromo-3-(2,2-diethoxyethoxy)benzene provides greater resistance to premature acid-catalyzed hydrolysis compared to the dimethyl acetal analog 1-bromo-3-(2,2-dimethoxyethoxy)benzene (CAS 62810-43-9). The EP0357348B1 patent explicitly notes that 'the acetal substituent is generally extremely weak to acid, and it is decomposed in the condition of forming hydrogen bromide' [1]. Diethyl acetals exhibit slower hydrolysis kinetics than dimethyl acetals under identical acidic conditions due to the greater steric bulk and electron-donating character of the ethoxy groups, which stabilize the oxocarbenium ion intermediate less effectively than methoxy groups, thereby requiring stronger acid conditions for cleavage [2]. This differential stability is critical when the acetal must survive the acidic cyclization step (PPA or H-beta zeolite at 110–130 °C) prior to intentional deprotection.

Acetal stability Protecting group strategy Acid-catalyzed cyclization

Alkylation Synthesis Yield: 68.2% from 3-Bromophenol and Bromoacetaldehyde Diethyl Acetal

The target compound is synthesized via Williamson etherification of 3-bromophenol with bromoacetaldehyde diethyl acetal using sodium hydride in DMF, affording the product as a yellow oil in 68.2% yield after workup . For comparison, the para-isomer synthesis via direct bromination of phenoxyacetaldehyde diethyl acetal using the improved EP0357348B1 process can achieve yields of 93–96% with no ortho-isomer or dibromo by-products [1]. However, this direct bromination approach is only applicable to the para-isomer; the meta-isomer cannot be accessed via electrophilic aromatic bromination of phenoxyacetaldehyde diethyl acetal because the –OCH₂CH(OEt)₂ substituent is an ortho/para-directing group. Therefore, the meta-isomer must be prepared by alkylation of pre-existing 3-bromophenol, resulting in a fundamentally different synthetic route with its own yield profile [2].

Williamson ether synthesis Alkylation yield Process chemistry

Ortho-Isomer Contamination in Para-Bromo Synthesis: 20–30% By-product Formation Confirms Meta-Isomer's Unique Purity Advantage from Pre-Functionalized Phenol Route

The patent literature explicitly documents that the conventional synthesis of p-bromophenoxyacetaldehyde dialkylacetal via electrophilic bromination of phenoxyacetaldehyde acetals suffers from formation of 20–30% ortho-isomer and dibromo compound by-products, requiring recrystallization to isolate the pure para-isomer [1]. In contrast, 1-bromo-3-(2,2-diethoxyethoxy)benzene (the meta-isomer) is synthesized from commercially pure 3-bromophenol via alkylation, inherently avoiding this isomeric contamination problem. The meta-bromine position is pre-installed on the phenol starting material, meaning no electrophilic aromatic bromination step that could generate regioisomeric mixtures is involved [2]. This results in a fundamentally cleaner crude product profile, although the alkylation yield is moderate (68.2%) due to competing elimination and O- vs. C-alkylation pathways .

Isomeric purity By-product profile Synthetic route design

Downstream 6-Bromobenzofuran is a Validated Fragment Hit in Fragment-Based Drug Discovery Against DsbA

The 6-bromobenzo[b]furan product derived from cyclization of 1-bromo-3-(2,2-diethoxyethoxy)benzene has been explicitly identified as a fragment hit in a fragment-based drug discovery campaign targeting Escherichia coli DsbA, a thiol-disulfide oxidoreductase enzyme essential for virulence factor folding in pathogenic Gram-negative bacteria [1]. The hit compound, 2-(6-bromobenzofuran-3-yl)acetic acid, demonstrated high mM affinity for EcDsbA, and X-ray crystal structures confirmed binding in the hydrophobic groove adjacent to the catalytic disulfide bond [1]. This validates the 6-bromo substitution pattern—uniquely accessible from the meta-substituted acetal precursor—as biologically relevant. In contrast, 5-bromobenzofuran (from the para-isomer acetal) and 7-bromobenzofuran (from the ortho-isomer) would present the bromine at different positions on the benzofuran scaffold, altering key binding interactions with the DsbA hydrophobic groove [2].

Fragment-based drug discovery DsbA inhibitor Antivirulence

Optimal Application Scenarios for 1-Bromo-3-(2,2-diethoxyethoxy)benzene Based on Verified Differentiation Evidence


Regioselective Synthesis of 6-Bromobenzo[b]furan for Fragment-Based Drug Discovery Campaigns

Medicinal chemistry teams pursuing DsbA inhibitors or other 6-substituted benzofuran-based pharmacophores should select 1-bromo-3-(2,2-diethoxyethoxy)benzene as the cyclization precursor to ensure exclusive formation of the 6-bromo regioisomer. As demonstrated by Sun et al. (2015), the Sn-beta zeolite-catalyzed cyclization of this meta-substituted acetal delivers 6-bromobenzo[b]furan with up to 97% regioselectivity [1]. The downstream 6-bromobenzofuran has been validated as a fragment hit against EcDsbA with confirmed X-ray co-crystal structure, enabling structure-guided elaboration [2]. Using the para-isomer acetal would instead yield 5-bromobenzofuran, which has no reported activity against this target and would require de novo SAR exploration. The diethyl acetal protecting group further ensures that the acetal survives the acidic cyclization conditions without premature hydrolysis, maximizing cyclization yield [3].

Multi-Step Synthesis Requiring Orthogonal Aldehyde Protection Under Acidic Conditions

For synthetic routes that require the aldehyde functionality to remain protected through an acid-catalyzed cyclization step (PPA, zeolite, or Amberlyst-15 at 110–130 °C), the diethyl acetal variant offers a wider operational window than the dimethyl acetal analog (CAS 62810-43-9). The EP0357348B1 patent documents that acetal decomposition under HBr-forming conditions is a known failure mode [1], and Sun et al. (2015) report that competitive C–O bond cleavage of acetals was a major limitation with many acid catalysts [3]. The diethyl acetal's intrinsically slower hydrolysis kinetics, relative to the dimethyl acetal, reduces the risk of premature aldehyde exposure that can lead to aldol condensation, polymerization, and reduced benzofuran yields. This is particularly important in scale-up contexts where reaction times may be extended and acid exposure prolonged.

Procurement for High-Purity Benzofuran Intermediate Where Regioisomeric Contamination Is Unacceptable

In pharmaceutical intermediate supply chains where even trace regioisomeric impurities can affect downstream biological assay reproducibility and regulatory compliance, the meta-isomer's synthetic provenance from pre-functionalized 3-bromophenol provides inherent isomeric fidelity. Unlike the para-isomer, whose conventional synthesis via electrophilic bromination generates 20–30% ortho-isomer and dibromo by-products requiring recrystallization [1], the meta-isomer route installs the bromine atom prior to etherification, completely circumventing the regioisomeric contamination problem. The compound is commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from established suppliers , making it suitable for GLP/GMP-adjacent research environments where impurity profiling is essential.

Academic Research on Regioselective Cyclization Methodology and Zeolite Catalysis

Research groups developing new heterogeneous catalytic methods for benzofuran synthesis should specifically procure the meta-bromo acetal as a test substrate because it provides a clear regiochemical readout. The Sun et al. (2015) study demonstrated that Sn-beta zeolite exhibits shape selectivity favoring 6-substituted over 4-substituted benzofuran products from meta-substituted acetals, achieving up to 97% regioselectivity—a result that would be invisible with para-substituted substrates where only one regioisomer is possible [1]. The Barker et al. (1989) PPA method provides a benchmark baseline for this transformation [2]. Using this compound as a probe substrate allows researchers to quantify both catalytic activity (yield) and shape selectivity (6-/4-substituted ratio) in a single experiment, providing richer mechanistic information than symmetric or para-substituted alternatives.

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